molecular formula C14H9Cl3O2 B1454302 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride CAS No. 1160250-91-8

2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride

Cat. No.: B1454302
CAS No.: 1160250-91-8
M. Wt: 315.6 g/mol
InChI Key: NXAYYQADJCHQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride (CAS: Not explicitly provided; structurally related to compounds in ) is a benzoyl chloride derivative featuring a 2,6-dichlorobenzyloxy substituent. This compound is a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure combines a benzoyl chloride core with a 2,6-dichlorobenzyl ether group, conferring high electrophilicity and lipophilicity. It has been utilized in the synthesis of antifungal agents such as isoconazole (1-[(2RS)-2-[(2,6-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-5-3-6-12(16)10(11)8-19-13-7-2-1-4-9(13)14(17)18/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAYYQADJCHQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242639
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-91-8
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 2-[(2,6-Dichlorobenzyl)oxy]benzoyl Precursor

  • Williamson Ether Synthesis is the preferred method to form the ether linkage. This involves nucleophilic substitution of 2,6-dichlorobenzyl bromide with a hydroxy-substituted benzoyl compound or its derivative.

  • Reaction Conditions:

    • Use of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group.
    • Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.
    • Temperature maintained between 60°C and 80°C.
    • Reaction time ranges from 6 to 12 hours.
    • Monitoring of the reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the eluent.
  • Optimization Notes:

    • Phase-transfer catalysts such as tetrabutylammonium bromide can enhance the reaction rate.
    • Strict moisture control is crucial to avoid hydrolysis of the benzyl bromide intermediate.
    • Purification by column chromatography (silica gel) followed by recrystallization from ethanol/hexane mixtures improves purity and yield.

Conversion to this compound

  • The benzoyl chloride moiety is typically introduced by chlorination of the corresponding carboxylic acid or benzoyl precursor using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.

  • Reaction Conditions:

    • The reaction is performed under an inert atmosphere to prevent side reactions.
    • Refluxing the mixture for several hours ensures complete conversion.
    • Removal of excess chlorinating agent and byproducts by distillation or vacuum evaporation.
    • The product is typically purified by vacuum distillation or recrystallization.
  • Industrial Considerations:

    • Large-scale production may involve batch or continuous processes.
    • Purification steps such as reduced pressure distillation ensure high purity.
    • Quality control includes gas chromatography (GC) to verify the absence of unreacted starting materials and impurities.

Supporting Research Findings and Data

Parameter Typical Conditions/Values Notes/References
Base for ether formation Sodium hydride (NaH), potassium carbonate (K2CO3) Strong base needed to deprotonate hydroxyl group
Solvent Anhydrous THF or DMF Prevents moisture-induced side reactions
Temperature 60–80°C Optimal for nucleophilic substitution
Reaction time 6–12 hours Monitored by TLC
Chlorinating agent Thionyl chloride (SOCl2) or oxalyl chloride Efficient conversion to acid chloride
Purification Column chromatography, recrystallization, vacuum distillation Ensures product purity
Analytical monitoring TLC, GC, NMR Confirms reaction progress and purity

Summary of Key Advantages and Challenges

Aspect Advantages Challenges
Williamson Ether Synthesis High selectivity, well-established method Requires strict moisture control
Use of strong bases Efficient deprotonation of hydroxyl groups Handling of reactive bases (safety concerns)
Chlorination to acid chloride High yield, straightforward reaction Requires careful removal of excess reagents
Purification methods Effective removal of impurities May require multiple steps for high purity

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is utilized in various synthetic applications to modify molecules and create new compounds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Positional Isomers: Dichlorinated Benzyl/Benzoyl Derivatives

The position of chlorine atoms on the benzyl or benzoyl group significantly impacts reactivity and applications. Key comparisons include:

Compound Name CAS Number Molecular Formula Key Properties/Applications References
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride N/A C₁₄H₉Cl₃O₂ High reactivity in esterification; used in antifungal agents
2,4-Dichlorobenzoyl chloride 89-75-8 C₇H₃Cl₂O₂ Less steric hindrance; used in pesticide synthesis
3,4-Dichlorobenzyl chloride 102-47-6 C₇H₅Cl₂ Lower electrophilicity; limited use in pharmaceuticals
2,6-Dichlorobenzyl bromide N/A C₇H₅BrCl₂ Faster esterification kinetics compared to benzyl chloride

Key Observations :

  • Reactivity: The 2,6-dichloro substitution enhances electrophilicity due to electron-withdrawing effects, making 2,6-dichlorobenzyl bromide 2–3× more reactive than non-halogenated benzyl halides in esterification .
  • Lipophilicity : Esters derived from 2,6-dichlorobenzyl groups (e.g., di(2,6-dichlorobenzyl) folic acid esters) exhibit higher lipophilicity (LogP >5) compared to 2,4-dichloro analogs, improving solubility in organic solvents .

Functional Group Variants: Benzyl Ethers vs. Benzoyl Chlorides

Compound Name Key Functional Group Applications Reactivity in Alkylation References
This compound Benzoyl chloride + benzyl ether Antifungal drug intermediates High; participates in nucleophilic acyl substitutions
2,6-Dichlorobenzyl azide Benzyl azide Click chemistry intermediates Moderate; forms triazoles via Huisgen cycloaddition
2,6-Dichlorocinnamic acid Cinnamic acid Polymer precursors Low; limited use in pharmaceuticals

Key Observations :

  • Synthetic Utility : The benzoyl chloride group in this compound enables facile amide or ester bond formation, critical for drug synthesis (e.g., isoconazole nitrate, a European Pharmacopoeia-listed impurity) .
  • Safety : 2,6-Dichlorobenzyl bromide (97% purity) is commercially available but requires careful handling due to lachrymatory properties, unlike less reactive 2,6-dichlorobenzyl esters .

Antifungal Agents

  • Isoconazole (derived from this compound): Exhibits broad-spectrum antifungal activity (MIC₉₀: 0.5–2 µg/mL against Candida spp.) due to the lipophilic 2,6-dichlorobenzyl group enhancing membrane penetration .
  • Bifonazole : A structural analog with a single chlorine atom; lower lipophilicity (LogP: 4.2 vs. 5.1 for isoconazole) correlates with reduced efficacy in dermatophyte infections .

Patent Trends

Recent patents (e.g., EP 24179210.0) highlight derivatives of this compound in bronchodilators (e.g., 4-{(1R)-2-[(6-{2-[(2,6-dichlorobenzyl)oxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol), leveraging its stability in formulations .

Physicochemical Properties and Handling

Property This compound 2,6-Dimethoxybenzoyl Chloride ()
Molecular Weight ~370.6 g/mol (estimated) 200.62 g/mol
Boiling Point >250°C (decomposes) 198.9°C (literature)
Solubility Insoluble in water; soluble in DCM, THF Soluble in ether, chloroform
Stability Hygroscopic; hydrolyzes in moist air Stable under anhydrous conditions

Handling Notes:

  • Toxicity : Classified as a hazardous chemical (similar to 2,4-dichlorobenzoyl chloride ) due to corrosive and irritant properties.
  • Discontinuation : Some suppliers (e.g., CymitQuimica) have discontinued sales, likely due to stringent safety regulations .

Biological Activity

2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride is a synthetic organic compound with the molecular formula C₁₄H₉Cl₃O₂ and a molecular weight of approximately 315.58 g/mol. This compound features a benzoyl chloride group linked to a 2,6-dichlorobenzyl moiety through an ether bond, making it a candidate for various biological applications, particularly in proteomics and organic synthesis. Its acyl chloride functionality suggests potential as an acylating agent in biochemical reactions.

The primary mechanism of action for this compound lies in its ability to act as an acylating agent. This property allows it to modify proteins by attaching the benzoyl group to specific amino acid residues, facilitating studies on protein interactions and functions. Such modifications can enhance protein solubility and stability, making it valuable in analytical chemistry and therapeutic development.

Biological Applications

While specific biological activities of this compound are not extensively documented, its structural characteristics suggest several potential applications:

  • Proteomics Research : The compound is utilized for modifying proteins and peptides, aiding in the identification and purification processes.
  • Antimicrobial Properties : The presence of the dichlorobenzyl group implies possible antimicrobial or anti-inflammatory activities, warranting further investigation into its efficacy against various pathogens.
  • Synthetic Precursor : It can serve as a precursor for synthesizing more complex molecules, allowing for the introduction of desired functionalities in drug development.

Comparative Analysis

To understand its biological activity better, it is essential to compare this compound with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaUnique Features
4-[(2,6-Dichlorobenzyl)oxy]benzoyl chlorideC₁₄H₉Cl₃O₂Different position of the ether linkage; potential variation in biological activity
5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chlorideC₁₄H₈BrCl₃O₂Bromine substitution may influence reactivity and properties
5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chlorideC₁₄H₉Cl₄O₂Additional chlorine may enhance certain chemical properties

Case Studies

Research into the biological activity of related compounds has yielded insights that may be applicable to this compound:

Q & A

Q. What are the key synthetic applications of 2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride in organic chemistry?

This compound is widely used as an acylating agent in esterification reactions. For example, it facilitates the synthesis of 4-alkoxybenzyl alcohol polystyrene resins by reacting with Fmoc-protected amino acids, enabling solid-phase peptide synthesis . Its high reactivity, attributed to the electron-withdrawing dichlorobenzyl group, allows efficient coupling even under mild conditions. Methodologically, reactions should be conducted in anhydrous solvents (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts .

Q. What safety protocols are essential when handling this compound?

The compound is corrosive and classified as a Skin Corrosion Category 1B hazard. Required precautions include:

  • PPE : N95 respirator, chemically resistant gloves (e.g., nitrile), and tight-seal goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate and collect residues in labeled hazardous waste containers .
  • Storage : Keep in a cool, dry place away from moisture to prevent hydrolysis .

Q. How can researchers verify the purity of this compound before use in sensitive reactions?

Analytical techniques include:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity.
  • NMR : Confirm structural integrity via characteristic peaks (e.g., benzoyl chloride carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
  • Titration : Quantify active chloride content using silver nitrate titration .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during esterification with sterically hindered substrates?

  • Solvent Choice : Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity of hindered alcohols .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Maintain 0–5°C to suppress side reactions like hydrolysis or over-acylation . Evidence from dichlorobenzyl bromide esterification shows that steric hindrance is mitigated by the compound’s electrophilic reactivity, enabling clean product formation .

Q. What strategies are effective for identifying and quantifying impurities in pharmaceutical derivatives of this compound?

  • LC-MS/MS : Detect trace impurities (e.g., hydrolyzed benzoic acid derivatives) with a limit of detection (LOD) < 0.1% .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled analogs to track degradation pathways during stability studies .
  • Regulatory Alignment : Follow EP/USP guidelines for impurity profiling, focusing on genotoxic alerts (e.g., residual dichlorobenzyl halides) .

Q. How does computational modeling aid in predicting the reactivity of this compound with nucleophiles?

  • DFT Calculations : Simulate transition states to predict regioselectivity in reactions with amines or alcohols. The electron-deficient benzoyl group favors nucleophilic attack at the carbonyl carbon .
  • Solvent Effects : COSMO-RS models can optimize solvent selection by simulating solvation free energy .

Q. What are the environmental and regulatory considerations for disposing of waste containing this compound?

  • Waste Classification : Classify as a Corrosive Solid (UN3261) under DOT regulations .
  • Neutralization : Treat with excess aqueous NaOH to convert residual chloride into benign salts before disposal .
  • Documentation : Maintain records per REACH and TSCA guidelines, as the compound is not listed under SVHC but requires hazard communication .

Methodological Notes

  • Contradictions in Reactivity : While 2,6-dichlorobenzyl derivatives are highly reactive in esterification, their hydrolysis sensitivity necessitates strict anhydrous conditions .
  • Data Gaps : Limited studies exist on long-term stability in polar solvents; empirical testing (e.g., accelerated stability studies) is recommended for novel applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.